2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt
Description
Chemical Structure & Properties:
The compound, referred to here as the trifluoroacetate salt, is derived from its free base form, 1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile (CAS: 99462-32-5; molecular formula: C₁₂H₉N₃O₂; MW: 227.22) . The trifluoroacetate counterion enhances solubility and stability, making it suitable for pharmacological and synthetic applications.
Synthesis:
The base compound is synthesized via high-yield routes involving condensation and cyclization reactions, as detailed in LookChem reports . The trifluoroacetate salt is likely formed during purification via acidification, a common practice for isolating polar intermediates.
Properties
Molecular Formula |
C14H10F3N3O4 |
|---|---|
Molecular Weight |
341.24 g/mol |
IUPAC Name |
6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H9N3O2.C2HF3O2/c13-6-9-5-10(8-1-3-14-4-2-8)11(7-16)15-12(9)17;3-2(4,5)1(6)7/h1-5,16H,7H2,(H,15,17);(H,6,7) |
InChI Key |
PFXWRORZVXGRFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)CO.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile Trifluoroacetate Salt typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where a suitable hydroxymethylating agent is used under controlled conditions.
Addition of the Carbonitrile Group: The carbonitrile group can be added via a nucleophilic substitution reaction, where a suitable nitrile source reacts with the bipyridine core.
Formation of the Trifluoroacetate Salt: The final step involves the formation of the trifluoroacetate salt by reacting the compound with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile Trifluoroacetate Salt can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid under suitable conditions.
Reduction: The carbonitrile group can be reduced to form an amine or other reduced derivatives.
Substitution: The bipyridine core can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonitrile group can produce amines .
Scientific Research Applications
2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile Trifluoroacetate Salt has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile Trifluoroacetate Salt involves its interaction with specific molecular targets and pathways. The bipyridine core can coordinate with metal ions, affecting various biochemical processes . The hydroxymethyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural variations among analogous compounds include:
- Substituent type : Hydroxymethyl (-CH₂OH) vs. methyl (-CH₃) vs. carboxamide (-CONH₂).
- Positioning : Differences in substituent placement on the bipyridine scaffold.
- Salt forms : Trifluoroacetate vs. free base.
Table 1: Structural Comparison of Key Compounds
*Estimated molecular weight including trifluoroacetate.
Physicochemical Properties
- Solubility : The trifluoroacetate salt form of the target compound likely exhibits superior aqueous solubility compared to its free base and methyl-substituted analogs due to ionic character .
- Stability : Methyl and carboxamide derivatives (e.g., 78415-72-2, 80047-24-1) are reported as "typically in stock" , suggesting greater synthetic accessibility or stability under standard conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
